Product packaging for Levamlodipine gentisate(Cat. No.:CAS No. 856256-16-1)

Levamlodipine gentisate

Cat. No.: B1674849
CAS No.: 856256-16-1
M. Wt: 563.0 g/mol
InChI Key: LLDSEVAJXHNUAJ-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Dihydropyridine (B1217469) Class of Calcium Channel Antagonists

Levamlodipine (B1674848) gentisate belongs to the dihydropyridine class of calcium channel blockers. ontosight.ai These agents act by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. wikipedia.org This blockage of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. ontosight.ai

The dihydropyridine class is a cornerstone in the management of hypertension. Levamlodipine, the active component of levamlodipine gentisate, specifically targets the L-type calcium channels, leading to arteriolar vasodilation, which in turn decreases peripheral resistance and reduces the oxygen demand of the cardiac muscle. wikipedia.org

Enantiomeric Purity and the Rationale for S-Amlodipine Development

Amlodipine (B1666008), as conventionally used, is a racemic mixture, meaning it contains equal parts of two enantiomers: S-amlodipine and R-amlodipine. nih.govnih.gov Enantiomers are molecules that are mirror images of each other. While chemically similar, they can have different pharmacological effects in the body.

The development of levamlodipine, or S-amlodipine, was driven by the principle of stereoselective pharmacology. Research has demonstrated that the S-enantiomer is the primary active moiety responsible for the calcium channel blocking activity. nih.govwalshmedicalmedia.com In fact, the S-enantiomer has a significantly greater affinity for the dihydropyridine receptor, estimated to be about 1,000 times higher than that of the R-enantiomer. nih.govjapi.org The R-isomer is considered to have minimal to no calcium channel blocking activity. google.com

By isolating the S-enantiomer, the goal was to develop a more specific and potentially better-tolerated therapeutic agent. nih.gov This approach aims to provide the desired therapeutic effect while reducing the metabolic load and potential for adverse reactions associated with the less active R-enantiomer. japi.orgrroij.com

Table 1: Comparison of Racemic Amlodipine and S-Amlodipine

Feature Racemic Amlodipine S-Amlodipine (Levamlodipine)
Composition Mixture of S- and R-enantiomers nih.govnih.gov Pure S-enantiomer wikipedia.orgnih.gov
Primary Activity S-enantiomer is the active component walshmedicalmedia.com Possesses the therapeutic calcium channel blocking effect nih.govjapi.org
Receptor Affinity S-enantiomer has ~1000x greater affinity nih.govjapi.org High affinity for L-type calcium channels wikipedia.org
Pharmacokinetics Contains both active and less active isomers nih.govwalshmedicalmedia.com Exhibits less pharmacokinetic variability japi.org

Overview of the Gentisate Salt Form in Pharmaceutical Development

The selection of a salt form is a critical step in pharmaceutical development, as it can significantly influence a drug's physicochemical properties, such as solubility, stability, and bioavailability. researchgate.net Levamlodipine is available in various salt forms, including besylate, maleate (B1232345), and gentisate. targetmol.comaffygility.com

Gentisic acid, also known as 2,5-dihydroxybenzoic acid, is used as a salt former in the pharmaceutical industry. usbio.netmdpi.com The formation of a gentisate salt can alter the properties of the active pharmaceutical ingredient. researchgate.net For instance, the gentisate salt form is used to improve the solubility and bioavailability of the active ingredient. ontosight.ai While specific data on the solubility of this compound is limited, it is described as being slightly soluble in water. ontosight.ai The use of gentisic acid can also be a strategy to create new salt forms with potentially distinct pharmacokinetic profiles. epo.org

Table 2: Chemical Information for this compound

Property Value
Chemical Name 3,5-pyridinedicarboxylic acid, 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, 2,5-dihydroxybenzoate (B8804636) (1:1) ontosight.ai
Molecular Formula C27H31ClN2O9 chemexpress.cnnih.gov
Molecular Weight 563.00 g/mol chemexpress.cnnih.gov
CAS Number 856256-16-1 affygility.comchemexpress.cn
UNII 4X8086K40B ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClN2O9 B1674849 Levamlodipine gentisate CAS No. 856256-16-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

856256-16-1

Molecular Formula

C27H31ClN2O9

Molecular Weight

563.0 g/mol

IUPAC Name

2,5-dihydroxybenzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C7H6O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-2-6(9)5(3-4)7(10)11/h5-8,17,23H,4,9-11,22H2,1-3H3;1-3,8-9H,(H,10,11)/t17-;/m0./s1

InChI Key

LLDSEVAJXHNUAJ-LMOVPXPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=C(C=C1O)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levamlodipine gentisate;  (S)-Amlodipine gentisate;  (S)-(-)-Amlodipine gentisate; 

Origin of Product

United States

Synthesis and Chemical Resolution Methodologies of Optically Pure Levamlodipine Gentisate

Strategies for Stereoselective Synthesis of Amlodipine (B1666008) Enantiomers

The primary strategies for obtaining optically pure levamlodipine (B1674848) revolve around the resolution of the racemic mixture, as this is often more cost-effective for large-scale production than asymmetric synthesis.

The most prevalent and industrially viable method for separating amlodipine enantiomers is through the formation of diastereomeric salts. This classical resolution technique involves reacting the racemic amlodipine base with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by methods like fractional crystallization bhu.ac.ingoogle.com.

Key resolving agents employed in this process include derivatives of tartaric acid. For instance, optically active O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid have been effectively used as chiral reagents bhu.ac.in. The process involves reacting racemic amlodipine with one of these tartaric acid derivatives in a suitable solvent system. The resulting diastereomeric salt of one enantiomer will preferentially crystallize, allowing it to be separated from the more soluble salt of the other enantiomer bhu.ac.inmdpi.com.

Another widely used resolving agent is the less expensive, naturally occurring L-tartaric acid google.com. The choice of solvent is crucial for the efficiency of the resolution. Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylacetamide (DMAC), and mixtures like dimethylformamide (DMF)/water have been reported to yield diastereomeric salt solvates, which facilitates the separation google.commdpi.comnih.gov. After separation, the desired diastereomeric salt is treated with a base to liberate the optically pure (S)-amlodipine base google.combhu.ac.in.

Once the enantiomerically pure (S)-amlodipine base is obtained, it is converted into a stable pharmaceutical salt. The gentisate salt is prepared by reacting the isolated (S)-amlodipine with gentisic acid.

A described process involves first resolving the racemic amlodipine using a chiral agent like O,O'-di-p-toluoyl-L-tartaric acid. After the separation of the (S)-amlodipine diastereomeric salt, it is treated with a base to remove the chiral auxiliary. The resulting (S)-amlodipine base is then reacted with gentisic acid to produce the final enantiomerically pure (S)-amlodipine gentisate bhu.ac.in. This multi-step approach ensures high optical purity of the final active pharmaceutical ingredient.

Optimization of Reaction Conditions and Solvent Systems in Levamlodipine Synthesis

The efficiency of chiral resolution is highly dependent on the optimization of reaction conditions, particularly the choice of solvent. Different solvent systems can significantly affect the yield and enantiomeric excess (ee) of the desired product.

For example, a novel resolving system using natural L-tartaric acid with dimethylformamide (DMF) was developed to preferentially crystallize the S-form of amlodipine tartrate acs.org. The optimization of this method by adjusting the percentage of water in the DMF solvent was found to be critical for achieving consistent purity of S-amlodipine (over 99%) and satisfactory resolution efficiency mdpi.comacs.org. The addition of 15% water to DMF significantly improved the resolution, yielding the desired enantiomer with 99% ee and a 71% yield mdpi.com. In another process, a solvent mixture of acetonitrile (B52724) and isopropanol (B130326) in a 1:9 v/v ratio was used for the reaction between racemic amlodipine and O,O'-di-p-toluoyl-tartaric acid bhu.ac.in.

The table below summarizes various solvent systems and resolving agents used in the synthesis of levamlodipine, highlighting the impact on process outcomes.

Resolving AgentSolvent SystemKey Optimization FindingsReported Yield/Purity
L-Tartaric AcidDimethylformamide (DMF) / WaterAdjusting the water percentage in DMF is crucial for consistent purity and efficiency. acs.org>99% purity acs.org
L-Tartaric AcidDimethylacetamide (DMAC)Allows for the resolution of S-(−)-amlodipine at high yield and satisfactory enantiomeric excess. google.comHigh yield google.com
O,O'-Di-p-toluoyl-tartaric acidAcetonitrile / Isopropanol (1:9 v/v)Effective for producing the diastereomeric salt for subsequent conversion. bhu.ac.inGood yield and high optical purity bhu.ac.in
L-Tartaric AcidDimethyl Sulfoxide (DMSO)Leads to the precipitation of a DMSO solvate of the tartrate salt. google.comHigh yield and optical purity google.com

Challenges in Industrial Scale Production of Optically Pure Levamlodipine Salts

Transitioning the synthesis of optically pure levamlodipine salts from the laboratory to an industrial scale presents several challenges that can impact cost, purity, and environmental footprint.

During synthesis and storage, various impurities can form, which must be controlled to meet stringent regulatory standards japsonline.comdaicelpharmastandards.com. One notable impurity is the amlodipine 1,4-dihydropyridine (B1200194) ring reduction product, often referred to as impurity D google.com. Certain resolving conditions can promote the formation of this impurity, which is difficult to remove through conventional purification methods google.com. Therefore, developing synthesis routes that prevent its formation is a key challenge. Some patented methods claim to effectively avoid the generation of impurity D by carefully selecting solvents and reaction conditions, avoiding highly toxic and high-boiling point solvents like DMSO or DMF google.com.

Other impurities can arise from starting materials or side reactions from the Hantzsch synthesis of the initial amlodipine racemate japsonline.comresearchgate.net. Additionally, trace impurities can be introduced from packaging and process equipment materials, such as plasticizers leaching from storage containers researchgate.net. Effective impurity profiling and the development of robust purification strategies, such as recrystallization and chromatography, are essential for producing a high-purity final product japsonline.comjapsonline.com.

The choice of resolving agent is a critical factor in the economic viability of industrial-scale production. While agents like unnatural D-tartaric acid are effective, they can be prohibitively expensive google.comacs.org. This has driven research toward more cost-effective solutions, such as using the readily available and inexpensive L-tartaric acid google.com.

Pharmacological Mechanisms and Molecular Interactions of Levamlodipine

Selective Inhibition of L-Type Calcium Channels

The principal mechanism of levamlodipine (B1674848) involves the selective blockade of the transmembrane influx of calcium ions through L-type calcium channels. drugbank.comwikipedia.org This inhibitory action targets both vascular smooth muscle and cardiac muscle cells, although with differing degrees of potency. drugbank.comaap.org By preventing calcium entry, levamlodipine interferes with the contractile processes of these muscle cells. ncats.iofda.gov

Levamlodipine functions as an allosteric modulator of L-type calcium channels. wikipedia.org Dihydropyridines like levamlodipine are known to influence the activation of these channels through allosteric interactions. nih.gov This means they bind to a site on the channel protein that is distinct from the calcium ion pore. This binding preferentially occurs when the channel is in an open or inactivated state, which in turn modifies the channel's gating behavior and reduces the probability of it opening in response to depolarization. thoracickey.com

A key feature of levamlodipine's pharmacology is its greater inhibitory effect on vascular smooth muscle cells compared to cardiac muscle cells. aap.orgncats.iofda.gov This vascular selectivity is a hallmark of the dihydropyridine (B1217469) class of calcium channel blockers and is the primary reason for its efficacy in reducing peripheral vascular resistance. drugbank.comaap.orgthoracickey.com

This differential effect is partly explained by the "voltage-dependence" of dihydropyridine binding. thoracickey.com Vascular smooth muscle cells typically maintain a more depolarized resting membrane potential compared to cardiac myocytes. thoracickey.com This depolarized state favors the open and inactivated conformations of the L-type calcium channel, to which levamlodipine binds with a higher affinity. thoracickey.com While levamlodipine can exert negative inotropic effects (reducing the force of heart muscle contraction) in in vitro settings, these effects are generally not observed at therapeutic doses in intact organisms and are considered unlikely to be clinically significant. drugbank.comfda.gov

Stereoselective Receptor Binding Dynamics

The therapeutic action of amlodipine (B1666008) is entirely dependent on its stereochemistry. The racemic mixture contains both (R)- and (S)-amlodipine, but only the (S)-enantiomer, levamlodipine, is the pharmacologically active component that binds to and blocks L-type calcium channels. aap.orgwikipedia.org The (R)-enantiomer is largely devoid of calcium channel blocking activity. wikipedia.org This inactivity is attributed to its inability to bind stereoselectively to specific sites. banglajol.info

Experimental data indicate that amlodipine's interaction with the L-type calcium channel is complex, involving binding to both dihydropyridine and non-dihydropyridine sites. fda.gov Studies utilizing radiolabeled amlodipine have revealed that in addition to the expected dihydropyridine binding site, it also interacts strongly with the phenylalkylamine binding site and, to a lesser extent, the benzothiazepine (B8601423) binding site on the channel. nih.govnih.gov

The binding kinetics of levamlodipine are characterized by a slow rate of association and dissociation, which underpins its long duration of action. fda.govnih.gov The binding process is slow, taking up to five hours to reach equilibrium, and the subsequent dissociation of the drug from its receptor is also markedly slow. nih.gov

Binding Characteristics of (-)[3H]amlodipine to Rat Cardiac Membranes
ParameterValueReference
Dissociation Constant (KD)1.64 ± 0.17 nM nih.gov
Maximum Binding Capacity (Bmax)0.45 ± 0.08 pmol/mg protein nih.gov
Dissociation Rate Constant (k-1)1.53 x 10-3 min-1 nih.gov
Time to Reach Binding Asymptote~5 hours nih.gov
Dissociation over 5 hours<40% nih.gov

The molecular target for levamlodipine is the α1 subunit of the voltage-dependent L-type calcium channel, which constitutes the central pore-forming component of the channel complex. drugbank.comthoracickey.comnih.gov Specifically, levamlodipine demonstrates antagonist activity at the alpha-1C (Cav1.2) and alpha-1D (Cav1.3) subunits of the L-type calcium channel. drugbank.com The binding site for dihydropyridines is located within this α1 subunit, specifically in a pocket formed by amino acid residues in the S5 and S6 segments of homologous domains III and IV. thoracickey.com

Enantiomeric Differences in Molecular Activity

The two enantiomers of amlodipine exhibit profound differences in their molecular and pharmacological activity. aap.orgmdpi.com The S-enantiomer (levamlodipine) is established as the active moiety responsible for the therapeutic effects. wikipedia.orgbanglajol.info

Research has quantified this difference, showing that the S-enantiomer possesses an approximately 1,000-fold greater potency and binding affinity for the L-type calcium channel receptor site than its R-enantiomer counterpart. mdpi.comnih.govnih.gov Consequently, the R-enantiomer contributes negligibly to the calcium channel blockade. wikipedia.org Furthermore, stereoselectivity is observed in plasma protein binding, where S-amlodipine binds more extensively to human serum albumin and human plasma than R-amlodipine. researchgate.net Interestingly, while S-amlodipine is the more potent channel blocker, the R-enantiomer has been shown to be a more potent time-dependent inhibitor of the metabolic enzyme CYP3A. mdpi.com

Comparison of Amlodipine Enantiomers
CharacteristicS-Amlodipine (Levamlodipine)R-AmlodipineReference
Pharmacological ActivityActive calcium channel blockerEssentially inactive wikipedia.orgbanglajol.info
Receptor Affinity~1000x higher than R-enantiomerLow mdpi.comnih.gov
Binding to Human Serum AlbuminHigher extent of bindingLower extent of binding researchgate.net
CYP3A Inhibition (Time-Dependent)Less potent inhibitorMore potent inhibitor mdpi.com

Activity Profile of the (S)-Enantiomer as the Primary Active Moiety

Levamlodipine, or (S)-amlodipine, is the pharmacologically active enantiomer of amlodipine responsible for its calcium channel blocking activity. google.com The (S)-enantiomer exhibits a significantly greater affinity for L-type calcium channels, approximately 1,000 times more potent than its dextrorotatory counterpart, the (R)-enantiomer. nih.gov This stereospecificity dictates that the (S)-isomer is the primary mediator of the therapeutic effects of racemic amlodipine. nih.gov

The mechanism of action of (S)-amlodipine involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells. nih.gov By binding to and blocking the L-type calcium channels, levamlodipine prevents the influx of extracellular calcium, a critical step in the contractile processes of these cells. nih.gov This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure. nih.govresearchgate.net The interaction of levamlodipine with the L-type calcium channels is characterized by a gradual onset and a long duration of action, which contributes to its clinical efficacy. nih.gov

Non-Calcium Channel Related Activities of the (R)-Enantiomer

While the (S)-enantiomer of amlodipine is responsible for the primary calcium channel blocking effects, the (R)-enantiomer possesses distinct pharmacological activities that are independent of L-type calcium channel antagonism. Notably, the (R)-enantiomer has been shown to stimulate the release of nitric oxide (NO) from coronary microvessels in a concentration-dependent manner. nih.gov This effect is not observed with the (S)-enantiomer. nih.gov The release of NO by the (R)-enantiomer is dependent on the production of kinins, as it can be blocked by a B2-kinin receptor antagonist. nih.gov

Furthermore, studies suggest that the (R)-enantiomer is involved in local NO formation through the kinin pathway. nih.gov This increase in local NO may contribute to a reduction in the activity of the postural vasopressor reflex. nih.gov While the direct inhibitory effect of the (R)-enantiomer on smooth muscle cell migration is not yet fully elucidated, racemic amlodipine has been demonstrated to inhibit the proliferation of human vascular smooth muscle cells. nih.gov This anti-proliferative effect may be related to the inhibition of p42/p44 mitogen-activated protein kinases (MAPKs) activation. nih.gov

Preclinical Investigations into Endothelial Function Modulation

Preclinical studies have explored the effects of levamlodipine on endothelial function, a critical factor in cardiovascular health. These investigations have primarily focused on its impact on nitric oxide (NO) levels and the enzymatic pathways responsible for its production.

Effects on Nitric Oxide (NO) Levels in Cell Culture Models

In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that S(-)-amlodipine can significantly increase NO levels compared to control groups. nih.gov When HUVECs were exposed to S(-)-amlodipine, a rapid increase in NO levels was observed, peaking at 15 minutes. nih.gov This suggests that levamlodipine can directly stimulate NO production in endothelial cells. Comparatively, racemic amlodipine also increases NO levels in HUVECs, with a more gradual increase that continues to rise at 25 minutes of exposure. nih.gov While both forms of amlodipine enhance NO production, the temporal dynamics of this effect may differ.

The table below summarizes the observed effects of S(-)-amlodipine on NO levels in HUVECs at different time points.

Time PointS(-)-amlodipine Effect on NO Levels
5 minutesSignificantly higher than control
15 minutesPeak NO level, significantly higher than control
25 minutesSignificantly higher than control

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation Pathways

The increase in NO production by amlodipine is linked to the modulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for synthesizing NO in endothelial cells. Amlodipine has been shown to activate eNOS by altering its phosphorylation status. nih.gov Specifically, amlodipine promotes the phosphorylation of eNOS at the activating site, Serine 1177, while simultaneously attenuating the phosphorylation at the inhibitory site, Threonine 495. nih.gov

This modulation of eNOS phosphorylation appears to be mediated, at least in part, through the inhibition of the Protein Kinase C (PKC) pathway. nih.gov Amlodipine has been observed to attenuate the phosphorylation of PKC in endothelial cells with a time course similar to the changes in eNOS phosphorylation. nih.gov Furthermore, the use of a PKC inhibitor has been shown to mimic the effects of amlodipine on eNOS phosphorylation, supporting the role of the PKC pathway in this process. nih.gov While some studies suggest a role for the B2 kinin receptor in amlodipine-induced eNOS activation in certain tissues, the inhibition of the PKC pathway appears to be a more generalized mechanism in cultured endothelial cells. nih.gov

Metabolic Pathways and Biotransformation of Levamlodipine in Vitro and Preclinical Focus

Identification of Primary Metabolic Pathways and Inactive Metabolite Formation

Levamlodipine (B1674848) undergoes extensive hepatic metabolism, with approximately 90% of the compound being converted into various metabolites. nih.govdrugbank.commdpi.comfda.gov These metabolites are pharmacologically inactive, ensuring that the therapeutic effects are attributed to the parent compound. nih.govdrugbank.commdpi.comfda.gov The primary and most crucial metabolic pathway identified in in vitro studies using human liver microsomes is the dehydrogenation of the dihydropyridine (B1217469) ring. nih.govdrugbank.com This oxidation reaction transforms the core structure of levamlodipine into a pyridine (B92270) derivative, a key step that initiates the deactivation and subsequent elimination of the drug. nih.govnih.gov Following biotransformation, about 60% of the generated metabolites are excreted through the urine, along with approximately 10% of the unchanged parent drug. mdpi.comfda.gov

Role of Hepatic Cytochrome P450 Enzymes (e.g., CYP3A4/5) in Dehydrogenation

The dehydrogenation of the levamlodipine dihydropyridine core is predominantly catalyzed by the cytochrome P450 (CYP) system of enzymes within the liver. clinpgx.orgdovepress.com Specifically, CYP3A4 has been identified as the principal enzyme responsible for this metabolic conversion. nih.govdrugbank.comnih.gov In vitro experiments using human liver microsomes have demonstrated that the formation of the main pyridine metabolite (M9) is almost entirely dependent on CYP3A4 activity. nih.govchempartner.com

The pivotal role of CYP3A4 was confirmed in studies using selective P450 inhibitors. Ketoconazole, an inhibitor of both CYP3A4 and CYP3A5, and CYP3cide, a specific inhibitor of CYP3A4, were both shown to completely block the formation of the M9 metabolite. nih.govchempartner.com In contrast, chemical inhibitors of other P450 enzymes had minimal effect on this pathway. nih.gov Furthermore, studies conducted with individually expressed human P450 enzymes revealed that only CYP3A4 exhibited significant activity in catalyzing the dehydrogenation of amlodipine (B1666008). nih.govchempartner.com These collective findings strongly indicate that CYP3A4, rather than the closely related CYP3A5, plays the key role in the metabolic clearance of levamlodipine in humans. nih.govchempartner.comsemanticscholar.org

Characterization of Phase I Metabolites

Phase I metabolism of levamlodipine involves a series of chemical modifications, primarily oxidation, that prepare the molecule for subsequent conjugation and excretion.

Dihydropyridine Core Dehydrogenation to Pyridine Metabolites (e.g., M9)

The initial and rate-limiting step in the Phase I metabolism of levamlodipine is the oxidation of its dihydropyridine ring. mdpi.comnih.govnih.gov This reaction, mediated by CYP3A4, results in the formation of a stable pyridine analog, commonly designated as metabolite M9. nih.govdrugbank.comnih.govchempartner.com The conversion to M9 represents the main metabolic pathway observed in human liver microsome incubations and is a critical deactivation step. nih.govchempartner.com

Side Chain Modifications: Hydrolysis of Ester Bonds, Hydroxylation, N-Acetylation, Oxidative Deamination

Following the primary dehydrogenation of the dihydropyridine core, the resulting M9 metabolite undergoes further biotransformation through various modifications to its side chains. nih.govdrugbank.comnih.govchempartner.com These subsequent Phase I reactions create a diverse array of secondary metabolites. Preclinical studies, particularly in rat hepatocytes, have identified several of these pathways, which include:

Oxidative Deamination : The primary amino group on the side chain can be removed. researchgate.netinnovareacademics.innih.gov

Hydrolysis of Ester Bonds (De-esterification) : The ester groups on the molecule can be cleaved. researchgate.netinnovareacademics.innih.gov

Hydroxylation : Hydroxyl groups can be added to the molecule, particularly aliphatic hydroxylation. researchgate.netinnovareacademics.innih.gov

N-Acetylation : An acetyl group can be added to the primary amine. researchgate.netinnovareacademics.innih.gov

O-Dealkylation and O-Demethylation : The pyridine derivative can be further modified by the removal of alkyl and methyl groups. nih.govdrugbank.comnih.govchempartner.com

These reactions can occur in various combinations, leading to a complex profile of Phase I metabolites. researchgate.netnih.gov

Characterization of Phase II Metabolites (e.g., Glucuronide Conjugates)

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous polar molecules to increase their water solubility and facilitate their excretion. drughunter.comyoutube.com For levamlodipine, this process appears to be less extensive than Phase I metabolism. In vitro studies using rat hepatocytes have identified the formation of glucuronide conjugates. researchgate.netinnovareacademics.innih.gov The primary Phase II metabolite detected was a glucuronide conjugate of a dehydrogenated and deaminated metabolite of amlodipine. researchgate.netnih.gov This indicates that after undergoing significant Phase I modifications, the resulting metabolites are further processed through glucuronidation before elimination. innovareacademics.in

Comparative In Vitro Metabolic Profiles of Amlodipine Enantiomers in Liver Microsomes

However, stereoselective differences have been observed in their interactions with CYP enzymes. Both enantiomers act as inhibitors of CYP3A activity. mdpi.comnih.gov

S-amlodipine was found to be a stronger reversible inhibitor of the CYP3A-mediated metabolism of midazolam. mdpi.comnih.govnih.gov

R-amlodipine , conversely, demonstrated more potent time-dependent inhibition of CYP3A activity. mdpi.comnih.govnih.gov

Furthermore, R-amlodipine was identified as a significantly more potent inhibitor of CYP2C9 and CYP2C19 compared to S-amlodipine. nih.gov These findings highlight subtle but distinct differences in how the two enantiomers interact with and inhibit key drug-metabolizing enzymes.

Data Tables

Table 1: Key Enzymes and Metabolic Pathways for Levamlodipine

Metabolic Step Primary Enzyme(s) Key Transformation Resulting Metabolite(s)
Phase I Dehydrogenation CYP3A4 Oxidation of dihydropyridine ring Pyridine derivative (M9)
Phase I Side Chain Modification Various Oxidative deamination, hydrolysis, hydroxylation, N-acetylation, O-dealkylation Various secondary pyridine derivatives

| Phase II Conjugation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Glucuronidation of Phase I metabolites | Glucuronide conjugates |

Table 2: Comparative Inhibition of CYP Enzymes by Amlodipine Enantiomers (in vitro)

Cytochrome P450 Enzyme S-amlodipine (Levamlodipine) R-amlodipine
CYP3A4 (Reversible Inhibition) Stronger inhibitor (Ki = 8.95 µM for midazolam hydroxylation) mdpi.comnih.gov Weaker inhibitor (Ki = 14.85 µM for midazolam hydroxylation) mdpi.comnih.gov
CYP3A4 (Time-Dependent Inhibition) Less potent inhibitor mdpi.comnih.gov More potent inhibitor mdpi.comnih.gov
CYP2C9 Weaker inhibitor (Ki = 21.45 µM) nih.gov More potent inhibitor (Ki = 12.11 µM) nih.gov

| CYP2C19 | Weaker inhibitor (Ki = 7.22 µM) nih.gov | More potent inhibitor (Ki = 5.97 µM) nih.gov |

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of levamlodipine gentisate, offering robust methods for its separation from impurities and its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the routine analysis of levamlodipine. The development of a reliable HPLC method involves the careful selection of stationary and mobile phases, along with an appropriate detection system, to achieve optimal separation and sensitivity.

The choice of the stationary phase is paramount in HPLC for achieving the desired separation. For the analysis of amlodipine, a C18 column, an octadecylsilyl silica gel, is a common and effective choice. eijppr.com The separation mechanism on a C18 column is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve the desired retention time and resolution. A typical mobile phase for levamlodipine analysis is a mixture of organic solvents and an aqueous buffer. For instance, a mobile phase consisting of acetonitrile (B52724), methanol, and a triethylamine solution (in a 15:35:50 ratio) has been successfully used. eijppr.com Another study utilized a mobile phase of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol (15:30:55), with the pH adjusted to 3.0 using orthophosphoric acid. japer.in The pH of the mobile phase can significantly influence the retention behavior of the analyte, especially for ionizable compounds like levamlodipine.

Table 1: Examples of HPLC Mobile Phase Compositions for Amlodipine Analysis

Mobile Phase Components Ratio (v/v/v) pH Reference
Acetonitrile, Methanol, Triethylamine Solution 15:35:50 Adjusted to 3.0 ± 0.1 with phosphoric acid eijppr.com
Acetonitrile, 70mM Potassium Dihydrogen Orthophosphate Buffer, Methanol 15:30:55 3.0 japer.in
Methanol, Water 10:90 3.0 nih.gov

Ultraviolet (UV) spectrophotometric detection is a common and robust method for the quantification of levamlodipine after HPLC separation. The detection wavelength is selected based on the UV absorbance spectrum of amlodipine to ensure maximum sensitivity. A wavelength of 237 nm has been reported to be effective for the detection of amlodipine. eijppr.com Another method utilized a detection wavelength of 240 nm. japer.in

Photodiode Array (PDA) detection offers an advantage over conventional UV detectors by acquiring the entire UV-visible spectrum of the eluting compounds. shimadzu.com This capability provides more comprehensive information, allowing for peak purity analysis and compound identification based on their spectral characteristics. shimadzu.com A study on the analysis of amlodipine besylate and enalapril maleate (B1232345) employed PDA detection at 215 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly valuable for the determination of levamlodipine in complex biological matrices, such as human plasma, where low concentrations need to be accurately measured. researchgate.netepistemonikos.org

In LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The mass spectrometer ionizes the analyte and then fragments the parent ion into characteristic product ions. By monitoring specific parent-to-product ion transitions, known as multiple reaction monitoring (MRM), a high degree of selectivity and sensitivity can be achieved. epistemonikos.org

For the analysis of amlodipine, positive ion electrospray ionization (ESI) is a commonly used ionization technique. nih.gov The method can be validated over a wide dynamic concentration range, for instance, from 0.02 to 20.0 ng/mL for amlodipine in human plasma. nih.gov The high sensitivity of LC-MS/MS allows for the quantification of levamlodipine at very low levels, which is essential for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Electrophoretic Methods for Enantiomeric Purity Determination

The enantiomeric purity of levamlodipine is a critical quality attribute, as the R-enantiomer is considered to be less active and may contribute to side effects. Electrophoretic methods, particularly capillary electrophoresis, have emerged as powerful tools for the chiral separation of amlodipine enantiomers.

Fast Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) offers several advantages for chiral separations, including high separation efficiency, short analysis times, and low consumption of reagents. scielo.br The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte.

For the chiral separation of amlodipine, various cyclodextrins and their derivatives have been successfully employed as chiral selectors. scielo.bractamedicamarisiensis.ro Carboxymethyl-β-cyclodextrin (CM-β-CD) has been shown to be an effective chiral selector for the baseline separation of amlodipine enantiomers. scielo.brnih.gov The optimization of separation conditions, such as the concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage, is crucial for achieving a satisfactory resolution.

One study reported a rapid capillary electrophoresis method using CM-β-CD as the chiral selector, which achieved a high resolution (Rs = 9.8) with a 40 mM phosphate buffer at pH 3.5. nih.gov Another optimized method utilized a 25 mM phosphate buffer at pH 9.0 with 15 mM CM-β-CD, resulting in the baseline separation of amlodipine enantiomers within 5 minutes. scielo.br

Table 2: Optimized Conditions for Chiral Separation of Amlodipine by Capillary Electrophoresis

Parameter Condition 1 Condition 2
Chiral Selector Carboxymethyl-β-cyclodextrin (CM-β-CD) Carboxymethyl-β-cyclodextrin (CM-β-CD)
Buffer 40 mM Phosphate 25 mM Phosphate
pH 3.5 9.0
Chiral Selector Concentration 4 mM 15 mM
Voltage 30 kV +25 kV
Temperature 25 °C 15 °C
Resolution (Rs) 9.8 2.65
Reference nih.gov scielo.br

The successful application of these advanced analytical methodologies is essential for the comprehensive characterization and quality control of this compound, ensuring the consistency and reliability of this important therapeutic agent.

Theoretical and Computational Studies on Levamlodipine and Its Derivatives

Molecular Modeling and Docking Simulations of Calcium Channel Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Levamlodipine (B1674848), and its biological target, the L-type calcium channel. These simulations provide a three-dimensional view of the binding process, highlighting key interactions that are crucial for the drug's therapeutic effect.

Levamlodipine, being the S-enantiomer of amlodipine (B1666008), is recognized as the pharmacologically active form, acting as a calcium channel blocker. selleckchem.com Computational docking studies have been employed to elucidate the binding modes of amlodipine enantiomers within the calcium channel protein. These studies help in understanding why Levamlodipine exhibits significantly higher potency. The simulations often reveal that the S-enantiomer forms more stable and favorable interactions with the amino acid residues in the binding pocket of the L-type calcium channel compared to the R-enantiomer. researchgate.net

Research using prokaryotic model calcium channels has shown that dihydropyridines like amlodipine bind to a receptor site on the lipid-facing surface of the pore module, interacting with the S5 and S6 segments. researchgate.net The distinct orientation of Levamlodipine within this binding site allows for optimal engagement with key residues, leading to effective channel blockade. nih.gov For instance, the dihydropyridine (B1217469) ring and its substituents form hydrogen bonds and hydrophobic interactions that stabilize the drug-receptor complex. actascientific.com Molecular docking analyses of newly designed dihydropyridine derivatives often use amlodipine as a reference standard to predict their binding affinity and potential as calcium channel blockers. nih.govarcjournals.org

Table 1: Comparative Docking Scores of Amlodipine Bioisosteres

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of Amlodipine Enantiomers

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For amlodipine, SAR analysis is critical in understanding the differential effects of its S-(-)- and R-(+)-enantiomers. It is well-established that the S-enantiomer, Levamlodipine, is approximately 1000 times more potent as a calcium channel blocker than the R-enantiomer. researchgate.netnih.gov

Key structural features of the dihydropyridine ring are essential for this activity:

C4 Position : The phenyl group at this position is crucial for activity, interacting with tyrosine residues in the calcium channel. actascientific.com

C3 and C5 Positions : The ester groups at these positions are necessary for binding to glutamate (B1630785) residues within the channel. These moieties also dictate the enantiomeric selectivity. actascientific.com

N1 Position : The unsubstituted N-H group is important for affinity to the calcium channels through hydrogen bonding. actascientific.comgpatindia.com

C2 Position : The basic amino ethyl ether chain enhances the potency of the drug. gpatindia.com

Quantitative Structure-Activity Relationship (QSAR) analysis builds on SAR by creating mathematical models that correlate the chemical structure with biological activity. nih.govntnu.no These models use molecular descriptors (e.g., lipophilicity, electronic properties, and steric factors) to predict the activity of new compounds. researchgate.net For dihydropyridine calcium channel blockers, QSAR models have been developed using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict their potency. dergipark.org.trresearchgate.net These studies help in the rational design of new derivatives with improved therapeutic profiles.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the molecular properties of Levamlodipine at the electronic level. scirp.org These methods are used for conformational analysis and to determine the geometry of the molecule. pjbmb.org.pk

Conformational analysis of amlodipine besylate has been performed using methods like the Hartree-Fock (HF) calculation to identify the most stable three-dimensional structure, which corresponds to the minimum potential energy. researchgate.net Such studies have found the minimum potential energy for amlodipine besylate to be 46.219 K.cal/mol. pjbmb.org.pkresearchgate.net Crystallographic data reveals that the dihydropyridine ring in amlodipine adopts a boat-like conformation, with the 2-chlorophenyl moiety being almost perpendicular to it. researchgate.net

DFT studies are also used to analyze the electronic properties of the molecule, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The electrostatic potential map can identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including how the molecule binds to its receptor. researchgate.net These computational investigations are instrumental in explaining the structural, nonlinear, and even antioxidant properties of amlodipine derivatives. nih.gov

Predictive Models for Metabolic Transformation Pathways and Enzyme Specificity

Predictive models are essential for understanding how Levamlodipine is metabolized in the body. Amlodipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with about 90% of the drug converted to inactive metabolites. drugbank.comnih.gov In silico models can predict the sites of metabolism on the drug molecule and the resulting metabolites. news-medical.net

The primary enzyme responsible for amlodipine metabolism is CYP3A4. drugbank.comsemanticscholar.org Studies have shown that both enantiomers of amlodipine inhibit CYP enzymes, but they do so with different potencies (stereoselectivity). For instance, S-amlodipine (Levamlodipine) is a stronger reversible inhibitor of CYP3A-mediated midazolam hydroxylation than R-amlodipine. nih.govnih.gov Conversely, R-amlodipine shows more potent time-dependent inhibition of CYP3A activity and is also a more potent inhibitor of CYP2C9 and CYP2C19. nih.govdrugbank.com

Table 2: Stereoselective Inhibition of CYP Enzymes by Amlodipine Enantiomers

These differences in enzyme inhibition are significant, suggesting that the clinical use of pure Levamlodipine may result in fewer drug-drug interactions compared to the racemic mixture. nih.govdrugbank.com In vitro studies using rat hepatocytes have identified numerous phase I and phase II metabolites of amlodipine, arising from reactions like dehydrogenation, hydrolysis, hydroxylation, and oxidative deamination. nih.gov

In Silico Approaches for Lead Optimization and Rational Design of Novel Derivatives

In silico methods are integral to the lead optimization phase of drug discovery, where a promising compound (a "lead") is refined to improve its efficacy, selectivity, and pharmacokinetic properties. arxiv.org For Levamlodipine, this involves the rational design of new 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling are used to screen virtual libraries of newly designed analogs. nih.govnih.gov This allows researchers to predict which modifications to the core structure will enhance binding to the calcium channel while maintaining favorable drug-like properties. nih.gov For example, research has focused on creating bioisosteres of amlodipine, which are structurally different but have similar pharmacological properties, to overcome existing limitations. nih.gov

These computational assessments, combined with SAR analysis, help identify essential structural features that influence activity. nih.gov The goal is to develop novel derivatives with superior docking scores, better ADMET profiles, and ultimately, enhanced therapeutic efficacy compared to the parent compound. nih.govrjptonline.org This iterative process of design, in silico evaluation, and synthesis accelerates the development of safer and more effective antihypertensive agents.

Drug Discovery and Development Trajectory of Levamlodipine Gentisate Pre Clinical and Strategic Focus

Strategic Development of Enantiomerically Pure Drug Substances

The strategic shift from racemic mixtures to enantiomerically pure drug substances, often termed "chiral switching," is a significant trend in drug development. Amlodipine (B1666008), the parent compound, is a racemic mixture containing two enantiomers, (S)-amlodipine and (R)-amlodipine, which are non-superimposable mirror images of each other. nih.gov However, the therapeutic activity of amlodipine is not equally distributed between these two forms.

Research has conclusively shown that the calcium channel blocking activity, which is responsible for the drug's antihypertensive and antianginal effects, resides almost exclusively in the (S)-enantiomer, now known as Levamlodipine (B1674848). wikipedia.org The (R)-enantiomer is reported to be approximately 1000-fold less active in this regard. elsevierpure.comnih.gov Developing Levamlodipine as a single-enantiomer drug is based on several key strategic advantages:

Simplified Pharmacokinetics: Single-enantiomer drugs can lead to more predictable and less variable absorption, distribution, metabolism, and excretion profiles among patients.

Potentially Reduced Side Effects: Isolating the active enantiomer may reduce the incidence of adverse effects that could be associated with the inactive or less active enantiomer. nih.gov

This strategy allows for the development of a more refined medication that delivers the desired therapeutic effect with greater precision.

Optimization of Pharmaceutical Salt Forms for Desirable Properties

Once the decision is made to proceed with the active S-enantiomer, the next strategic step is the selection of an optimal salt form. The free base form of a drug is often not ideal for administration due to poor solubility, stability, or manufacturing characteristics. Converting the active pharmaceutical ingredient (API) into a salt by reacting it with a pharmaceutically acceptable acid or base is a common and effective method to overcome these limitations.

The primary goals of pharmaceutical salt selection include:

Enhancing Solubility and Dissolution Rate: Improved solubility is crucial for ensuring adequate bioavailability of the drug after oral administration.

Improving Stability: A stable salt form is less susceptible to degradation from factors like heat, light, or humidity, which ensures a longer shelf life and consistent potency.

Optimizing Physicochemical Properties: This includes creating a non-hygroscopic (less likely to absorb moisture) and crystalline solid that is easier to handle, process, and formulate into a final dosage form, such as a tablet. nih.gov

The choice of the counter-ion (the acid used to form the salt) can dramatically influence these properties.

The selection of gentisate as the salt form for Levamlodipine was the result of a deliberate optimization process aimed at identifying a salt with superior or more desirable properties compared to existing forms like besylate, maleate (B1232345), or succinate (B1194679). While comprehensive head-to-head data is limited, information from various studies and patent literature allows for a comparative analysis of these different salt forms of S-amlodipine.

The besylate salt has been widely used for racemic amlodipine and is known for its good stability and processability. googleapis.com However, the development of new salt forms like gentisate is driven by the potential for further improvements. For instance, a key property for any drug is its solubility in water. Patent literature indicates that the solubility of S-(-)-amlodipine camsylate is higher than that of amlodipine besylate and 2.6 times higher than the known gentisate salt. google.com This highlights that different salts possess distinct solubility profiles.

Studies comparing Levamlodipine maleate to racemic amlodipine besylate have demonstrated clinical efficacy and a potential for reduced adverse reactions, though they focus less on direct physicochemical comparisons. nih.govsemanticscholar.orgresearchgate.net The preparation of S(-) amlodipine succinate and maleate has also been described, noting their distinct melting points, which reflect differences in their crystal lattice energy and stability. googleapis.com

The development of the gentisate salt by companies like SK Chemicals Co. Ltd. was aimed at creating a novel, patentable form of Levamlodipine with an optimal balance of solubility, stability, and manufacturability. patsnap.com

Table 1: Comparison of Different Levamlodipine Salt Properties (Data compiled from various sources)

PropertyGentisateBesylateMaleateSuccinate
SolubilityData indicates it is less soluble than the camsylate salt but has been developed for pharmaceutical use. google.comGenerally considered to have good solubility characteristics. googleapis.comSoluble in water, used in clinical studies comparing effectiveness. googleapis.comnih.govSoluble in water, preparation process is documented. googleapis.com
Melting PointNot widely reported.Melting point of S-enantiomer is lower than the racemate, suggesting better water solubility. nih.gov176-177°C googleapis.com169-171°C googleapis.com
Key FeatureA novel salt form developed to optimize properties and secure intellectual property. patsnap.combhu.ac.inThe most established and widely used salt form for racemic amlodipine.Clinically studied for efficacy and cost-effectiveness compared to besylate. nih.govAnother alternative salt form with documented preparation. googleapis.com

Intellectual Property Landscape and Patent Strategies for Levamlodipine Gentisate

Intellectual property, particularly patent protection, is a cornerstone of pharmaceutical development. The strategy for this compound involves two main pillars: the "chiral switch" and the creation of a novel salt.

First, the patent for the original racemic amlodipine has expired, opening the door for generic competition. By developing the single, active S-enantiomer (Levamlodipine), a company can file for new patents covering this specific chiral form, its synthesis, and its use. This is a well-established strategy to extend the commercial life of a successful drug. nih.gov

Second, creating a new salt form—in this case, gentisate—provides an additional, robust layer of patent protection. Patents can be filed that specifically claim the this compound compound, its crystalline structure, the process to manufacture it, and pharmaceutical compositions containing it. bhu.ac.in This strategy makes it difficult for competitors to produce a generic version, even of Levamlodipine, as they would have to use a different salt form and prove its equivalence, or challenge the validity of the gentisate patent.

This compound was initially developed by SK Chemicals Co. Ltd., and this development was associated with patent filings to protect their innovation. patsnap.com This approach of combining a chiral switch with novel salt formation is a sophisticated intellectual property strategy that maximizes the period of market exclusivity, which is essential for recouping the significant costs of drug research and development.

Preclinical Drug Candidate Selection and Characterization

Before any drug can be tested in humans, it must undergo rigorous preclinical characterization to establish its basic pharmacological and pharmacokinetic profile. For this compound, this involved demonstrating that the S-enantiomer is indeed the active component and understanding how the body processes it.

Pharmacodynamic Characterization: Pharmacodynamic studies focus on the mechanism of action of a drug. Preclinical receptor binding studies confirmed that Levamlodipine is a potent blocker of L-type calcium channels, which are prevalent in vascular smooth muscle. wikipedia.org This action prevents the influx of calcium into the muscle cells, leading to vasodilation (relaxation of the blood vessels) and a subsequent reduction in blood pressure. nih.gov In contrast, the (R)-enantiomer was shown to have no significant activity on these channels. wikipedia.org

Pharmacokinetic Characterization: Pharmacokinetic studies determine what the body does to the drug. Studies in healthy volunteers have detailed the absorption, distribution, metabolism, and excretion of Levamlodipine. A study directly comparing S-amlodipine gentisate (5 mg) with racemic amlodipine besylate (10 mg) found no significant differences in their pharmacokinetic parameters, confirming that the gentisate salt delivers the active S-enantiomer to the bloodstream effectively and predictably. nih.gov

The drug is well-absorbed after oral administration and is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into inactive metabolites. drugbank.com Approximately 60% of the metabolites are excreted in the urine. wikipedia.org

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Levamlodipine

ParameterValueSource
Time to Peak Plasma Concentration (Tmax)6 - 12 hours drugbank.com
Bioavailability64% - 90% drugbank.com
Plasma Protein Binding~93% wikipedia.org
MetabolismExtensive (~90%) hepatic metabolism to inactive metabolites. drugbank.com
Elimination Half-Life30 - 50 hours drugbank.com
Excretion60% of metabolites excreted in urine; 10% as parent compound. wikipedia.org

Addressing Manufacturing Challenges for Scalable and Cost-Effective Production

The commercial production of an enantiomerically pure drug like Levamlodipine presents unique manufacturing challenges compared to a racemic mixture. The primary challenge lies in obtaining the desired S-enantiomer in high optical purity (e.g., >99.9%) in a scalable and cost-effective manner. google.com

Two main approaches are used:

Chiral Resolution: This is the most common method and involves synthesizing the racemic amlodipine mixture first and then separating the two enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent, such as a specific enantiomer of tartaric acid or its derivatives (e.g., O,O'-Di-p-toluoyl-D-tartaric acid). bhu.ac.in This reaction forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. google.comgoogle.com Once the desired diastereomeric salt (containing only S-amlodipine) is isolated, the resolving agent is removed to yield the pure enantiomer. The main challenges with this approach are:

Yield: The theoretical maximum yield for the desired enantiomer is 50% of the starting racemic material, making it critical to have an efficient process for recovering the resolving agent and potentially racemizing and recycling the unwanted R-enantiomer.

Asymmetric Synthesis: This approach involves building the S-amlodipine molecule directly using chiral catalysts or starting materials. This method avoids the creation of the unwanted R-enantiomer, thus eliminating the need for a separation step and potentially offering higher yields. However, developing a robust and cost-effective asymmetric synthesis for a complex molecule can be a significant scientific challenge itself.

Patent literature for Levamlodipine and its salts frequently describes novel and optimized resolution processes designed to improve yield, increase purity, and reduce costs, making the large-scale production of the drug industrially viable. google.comgoogle.com

Future Research Directions and Unexplored Avenues for Levamlodipine Gentisate

Development of Novel and Sustainable Synthetic Routes

The primary route to obtaining enantiomerically pure levamlodipine (B1674848) gentisate involves the resolution of racemic amlodipine (B1666008). A notable method utilizes optically active O,O'-Di-p-toluoyl-tartaric acid as a chiral resolving agent. This process involves reacting racemic amlodipine with the resolving agent to produce a diastereomeric salt of (S)-amlodipine. This salt is then treated with a base and subsequently with gentisic acid to yield the final enantiomerically pure (S)-amlodipine gentisate. bhu.ac.in

Future research is focused on developing more sustainable and efficient synthetic strategies. Key areas of investigation include:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste generation, and improve atom economy is a high priority. Current methods often rely on organic solvents that pose environmental challenges. google.com Research into solvent-free reactions or the use of recyclable, bio-based solvents could significantly enhance the sustainability of levamlodipine gentisate production.

Flow Chemistry: Continuous flow manufacturing processes offer advantages over traditional batch production, including improved safety, consistency, and scalability. Applying flow chemistry to the synthesis of levamlodipine and its subsequent salt formation with gentisic acid could lead to a more streamlined and cost-effective manufacturing process.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for formulation development and ensuring drug quality. While various solid forms of amlodipine salts like besylate have been extensively studied, specific data for the gentisate salt is an area for further research. researchgate.netresearchgate.net

Future characterization efforts should employ a range of advanced analytical techniques:

Single-Crystal X-ray Diffraction: This technique provides definitive information on the crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Obtaining a single-crystal structure of this compound would be invaluable for understanding its solid-state properties.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful tool for characterizing crystalline and amorphous solid forms, providing insights into the local molecular environment and polymorphism.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, thermal stability, and presence of solvates or hydrates. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, within the crystal structure of this compound. researchgate.net

Technique Information Gained
Single-Crystal X-ray DiffractionDefinitive 3D molecular structure, crystal packing
Solid-State NMR (ssNMR)Polymorphism, local molecular environment
Differential Scanning Calorimetry (DSC)Melting point, phase transitions, purity
Thermogravimetric Analysis (TGA)Thermal stability, solvent/water content
FTIR/Raman SpectroscopyFunctional groups, intermolecular interactions

Deeper Elucidation of Stereoselective Pharmacodynamic Mechanisms at the Molecular Level

The therapeutic effect of amlodipine is attributed almost exclusively to the (S)-enantiomer, levamlodipine, which is approximately 1000 times more potent at blocking L-type calcium channels than the (R)-enantiomer. nih.gov Levamlodipine exerts its effect by binding to these channels in vascular smooth muscle and cardiac muscle, inhibiting the transmembrane influx of calcium ions. patsnap.comdrugbank.com This leads to vasodilation and a reduction in blood pressure. patsnap.com

While the stereoselectivity is well-established, future research should aim for a more granular understanding of this interaction:

Cryo-Electron Microscopy (Cryo-EM): Visualizing the high-resolution structure of levamlodipine bound to the L-type calcium channel would provide unprecedented insight into the specific molecular interactions that govern its binding affinity and stereoselectivity.

Computational Modeling and Simulation: Molecular dynamics simulations can be used to model the binding process of both levamlodipine and its inactive (R)-enantiomer to the calcium channel. This can help identify the key amino acid residues and forces that stabilize the binding of the active enantiomer and explain the lack of affinity for the inactive one.

Binding Kinetics Studies: Detailed studies on the association and dissociation rates of levamlodipine from its receptor can further explain its long duration of action. consensus.app Comparing these kinetics with other dihydropyridines could reveal unique aspects of its pharmacodynamic profile.

Application of Artificial Intelligence and Machine Learning in Drug Design and Optimization for Levamlodipine Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. researchgate.net These computational tools can be applied to design novel derivatives of levamlodipine with potentially improved properties, such as enhanced target selectivity, better pharmacokinetic profiles, or novel therapeutic applications.

Future research directions in this area include:

Generative Models for De Novo Design: AI-powered generative models can design novel molecules from scratch that are predicted to bind to the L-type calcium channel with high affinity. These models can be trained on existing datasets of calcium channel blockers to learn the key structural features required for activity.

Predictive Modeling: Machine learning algorithms can be trained to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of virtual levamlodipine derivatives. This allows for the in silico screening of large numbers of compounds, prioritizing those with the most promising drug-like properties for synthesis and testing.

Target Identification and Drug Repurposing: ML models can analyze large biological datasets to identify potential new targets for levamlodipine or to suggest its repurposing for other diseases. For instance, one ML-based screening study predicted amlodipine as an inhibitor of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, a target implicated in heart failure. nih.gov

Exploration of Potential New Therapeutic Applications Through Mechanistic Preclinical Studies

While levamlodipine is primarily used for hypertension and angina, its mechanism of action as a vasodilator suggests it may be beneficial in other conditions characterized by vascular dysfunction. drugs.com Preclinical studies are essential to explore these potential new applications and elucidate the underlying mechanisms.

Promising areas for future preclinical investigation include:

Raynaud's Phenomenon: This condition involves excessive constriction of peripheral blood vessels. The vasodilatory properties of levamlodipine make it a plausible candidate for treatment. patsnap.com Mechanistic studies in animal models of Raynaud's could validate this potential application.

Pulmonary Hypertension: The role of calcium channels in pulmonary vascular tone suggests that levamlodipine could have therapeutic potential in certain forms of pulmonary hypertension. Preclinical studies would be needed to assess its efficacy and safety in this context.

Neuroprotection: Some studies have suggested that calcium channel blockers may have neuroprotective effects. Investigating the potential of levamlodipine to protect against neuronal damage in models of stroke or neurodegenerative diseases could open up entirely new therapeutic avenues.

Anti-inflammatory and Antioxidative Effects: Research has indicated that amlodipine may possess anti-inflammatory and antioxidative properties beyond its blood-pressure-lowering effects. cardiologyresearchjournal.com Mechanistic preclinical studies could explore whether this compound shares these properties and if they can be harnessed for therapeutic benefit in inflammatory conditions.

Potential New Application Underlying Rationale
Raynaud's PhenomenonPeripheral vasodilation
Pulmonary HypertensionRelaxation of pulmonary vascular smooth muscle
NeuroprotectionModulation of calcium influx in neurons
Anti-inflammatory ConditionsPotential antioxidative and anti-inflammatory properties

Q & A

Q. How can preclinical studies align with the ARRIVE guidelines to enhance translational relevance?

  • Methodology : Report detailed animal husbandry conditions, inclusion/exclusion criteria, and randomization methods. Share raw data (e.g., hemodynamic measurements) in open-access repositories. Use power analysis to justify sample sizes and reduce Type I/II errors .

Q. What protocols ensure reproducibility in synthesizing this compound’s active pharmaceutical ingredient (API)?

  • Methodology : Document synthetic routes (e.g., chiral resolution of levamlodipine followed by salt formation with gentisic acid) in Supplementary Information. Provide characterization data (HPLC purity >99%, enantiomeric excess >98%) and batch-to-batch variability metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine gentisate
Reactant of Route 2
Levamlodipine gentisate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.